1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chlorobenzofuran and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Scientific Research Applications
1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, benzofuran, lacks the chlorinated and dimethylpropanone substituents.
7-Chlorobenzofuran: This compound has a similar structure but lacks the dimethylpropanone group.
2,2-Dimethylpropan-1-one: This compound lacks the benzofuran moiety and the chlorine substituent.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClO2 |
---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3 |
InChI Key |
NZWKSYMCXGRQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Cl |
Origin of Product |
United States |
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